molecular formula C14H9F3N2O2 B2992299 2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 439097-26-4

2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2992299
CAS No.: 439097-26-4
M. Wt: 294.233
InChI Key: YKPCVEAZTCLLGS-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structural features, including a hydroxyl group, a methoxyphenyl group, a trifluoromethyl group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 2-methoxyphenyl with a trifluoromethylated pyridine derivative in the presence of a palladium catalyst. The reaction conditions require a base, such as potassium carbonate, and a suitable solvent, like toluene or water, under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of primary amines.

  • Substitution: Formation of various substituted pyridines.

  • Addition: Formation of adducts with electrophiles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile has shown potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: The compound's biological activity has been explored for its potential therapeutic applications. It has been investigated for its antiviral, anti-inflammatory, and anticancer properties . Its ability to modulate biological pathways makes it a promising candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to create products with enhanced performance and durability.

Mechanism of Action

The mechanism by which 2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the hydroxyl and methoxy groups contribute to its solubility and bioavailability. The nitrile group plays a crucial role in its reactivity and ability to form covalent bonds with biological targets.

Comparison with Similar Compounds

  • 2-Hydroxy-6-methoxyacetophenone: Similar in structure but lacks the trifluoromethyl group.

  • 2-Hydroxy-6-methoxynicotinamide: Similar core structure with an amide group instead of a nitrile group.

  • 2-Hydroxy-6-methoxybenzonitrile: Similar methoxyphenyl group but lacks the pyridine ring.

Uniqueness: 2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile stands out due to its trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more reactive and versatile compared to its similar counterparts.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2/c1-21-12-5-3-2-4-8(12)11-6-10(14(15,16)17)9(7-18)13(20)19-11/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPCVEAZTCLLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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